molecular formula C14H7Br2NO2 B109406 1-Amino-2,4-dibromoanthraquinone CAS No. 81-49-2

1-Amino-2,4-dibromoanthraquinone

Cat. No.: B109406
CAS No.: 81-49-2
M. Wt: 381.02 g/mol
InChI Key: ZINRVIQBCHAZMM-UHFFFAOYSA-N
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Description

1-Amino-2,4-dibromoanthraquinone is an anthraquinone. It is a synthetic, light-sensitive, red powder that is insoluble in water and soluble in many organic solvents . It is used as both an intermediate for the production of anthraquinone dyes and as a starting material for the manufacture of vat dyes .


Synthesis Analysis

This compound can be prepared from 1-aminoanthraquinone by bromination in dilute mineral acids . The synthesis of 2-substituted 1-amino-4-bromoanthraquinones has been reported, with the preparation of bromaminic acid sodium salt and this compound directly from 1-aminoanthraquinone in excellent yields (94-100%) and high purities .


Molecular Structure Analysis

The molecular formula of this compound is C14H7Br2NO2 . Its average mass is 381.019 Da and its monoisotopic mass is 378.884338 Da .


Chemical Reactions Analysis

This compound is sensitive to long-term exposure to air and light . It is probably combustible . Amines are chemical bases that neutralize acids to form salts plus water. These acid-base reactions are exothermic .


Physical and Chemical Properties Analysis

This compound is an odorless red powder . It is insoluble in water and soluble in many organic solvents . It is sensitive to light .

Scientific Research Applications

Toxicology and Carcinogenesis Studies 1-Amino-2,4-dibromoanthraquinone has been the subject of toxicology and carcinogenesis studies. It has been examined in F344/N rats and B6C3F1 mice to assess its potential carcinogenic effects and toxicological profile. These studies are essential for understanding the chemical's safety and potential risks in industrial applications, such as in dye manufacturing (National Toxicology Program, 1996).

Dye Synthesis and Applications The chemical is utilized in the synthesis of blue acid dyestuffs. It is an intermediate in the production of dyes for wool, silk, and synthetic fibers. The synthesis process often involves condensation with various arylamines, followed by sulfonation with oleum (J. Kraska & K. Blus, 1987).

Photochemical Studies this compound has been investigated for its photochemical properties. Studies on its photoamination process in different solvents, such as benzene and ethanol, have been conducted. These studies are significant in understanding the chemical's behavior under light exposure, which is crucial for its applications in dyeing and printing industries (H. Inoue & M. Hida, 1974).

Carcinogenicity and Genetic Alterations Research has been conducted on the carcinogenicity of this compound in laboratory animals, specifically focusing on its potential to induce forestomach and lung tumors in mice. Studies have also explored genetic alterations, such as mutations in ras proto-oncogenes, associated with these tumors (S. Hayashi et al., 2001).

Precursor for Dyes and Drugs this compound serves as a precursor for obtaining both dyes and biologically active compounds. Its derivatives have been synthesized for potential applications in medicine and textile industries, emphasizing its versatility and significance in various fields (E. Malik et al., 2015).

Bromination and Synthesis Methods Studies have been conducted to develop new methods for the bromination and preparation of this compound. These methods aim to produce high yield and purity, essential for its effective use in dye manufacture and other industrial applications (H. Ghaieni et al., 2006).

Thirteen-Week Toxicology Studies Short-term toxicology studies, such as thirteen-week studies, have been conducted on this compound in Fischer 344/N rats and B6C3F1 mice. These studies provide insights into the immediate toxic effects of this chemical at various doses, which is crucial for its safe handling and usage in industrial settings (R. Fleischman et al., 1986).

Photoamination Mechanism Research into the photoamination mechanism of this compound provides insights into its chemical behavior under light irradiation, which is important for applications that involve light exposure, such as in dyeing processes (H. Inoue & M. Hida, 1978).

Mechanism of Action

Target of Action

1-Amino-2,4-dibromoanthraquinone (ADBAQ) is a type of anthraquinone vat dye . The primary targets of ADBAQ are various tissue sites in rats and mice, including the liver, large intestine, urinary bladder, kidney, and lung . These tissues play crucial roles in metabolism, digestion, excretion, and respiration.

Mode of Action

ADBAQ interacts with its targets primarily through oral exposure . In cultured mammalian cells, ADBAQ causes chromosomal aberrations and sister chromatid exchange . The results varied among laboratories and among trials at the same laboratory .

Pharmacokinetics

ADBAQ is rapidly absorbed from the gastrointestinal tract and distributed to most soft tissues . The majority of ADBAQ is metabolized, and both ADBAQ and its metabolites are excreted in the feces and urine .

Result of Action

The molecular and cellular effects of ADBAQ’s action are primarily carcinogenic. ADBAQ administered in the diet caused benign and malignant liver tumors (hepatocellular adenoma and carcinoma) in rats and mice of both sexes . In rats of both sexes, it also caused cancer of the large intestine (carcinoma) and urinary bladder (transitional-cell carcinoma) and increased the combined frequency of benign and malignant kidney tumors (renal-tubule adenoma and carcinoma) . In mice of both sexes, it also caused cancer of the forestomach (squamous-cell carcinoma) and increased the combined incidence of benign and malignant lung tumors (alveolar/bronchiolar adenoma and carcinoma) .

Action Environment

ADBAQ is sensitive to long term exposure to air and light . It is insoluble in water , which may affect its bioavailability and efficacy. Occupational exposure is a significant environmental factor influencing ADBAQ’s action . Workers in plants manufacturing anthraquinone dyes may have an increased risk of cancer .

Safety and Hazards

The primary route of potential human exposure to 1-amino-2,4-dibromoanthraquinone is dermal contact . It is reasonably anticipated to be a human carcinogen . It may cause eye irritation and may also be irritating to the mucous membranes of the nose and throat .

Biochemical Analysis

Biochemical Properties

1-Amino-2,4-dibromoanthraquinone is a halogenated amine. Amines are chemical bases that neutralize acids to form salts plus water . These acid-base reactions are exothermic . The exact enzymes, proteins, and other biomolecules that this compound interacts with are not yet fully identified .

Cellular Effects

This compound has been found to cause tumors at several different tissue sites in rats and mice . It has been observed to cause benign and malignant liver tumors, cancer of the large intestine, urinary bladder, and increased the combined frequency of benign and malignant kidney tumors .

Molecular Mechanism

It is known to cause mutations in some strains of bacteria but not in cultured rodent cells . In cultured mammalian cells, it caused chromosomal aberrations and sister chromatid exchange . Point mutations in the ras proto-oncogene occurred at a higher frequency in forestomach and lung tumors from the two-year carcinogenicity study of this compound-exposed mice than in spontaneous tumors from control mice not exposed to this compound .

Temporal Effects in Laboratory Settings

It is known that this compound is sensitive to long-term exposure to air and light

Dosage Effects in Animal Models

In animal models, oral exposure to this compound caused tumors at several different tissue sites in rats and mice

Metabolic Pathways

It is rapidly absorbed from the gastrointestinal tract and distributed to most soft tissues . The majority of this compound is metabolized, and both this compound and its metabolites are excreted in the feces and urine .

Properties

IUPAC Name

1-amino-2,4-dibromoanthracene-9,10-dione
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InChI

InChI=1S/C14H7Br2NO2/c15-8-5-9(16)12(17)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2
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InChI Key

ZINRVIQBCHAZMM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Br)Br)N
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Molecular Formula

C14H7Br2NO2
Record name 1-AMINO-2,4-DIBROMOANTHRAQUINONE
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DSSTOX Substance ID

DTXSID4039235
Record name 1-Amino-2,4-dibromoanthraquinone
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Molecular Weight

381.02 g/mol
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Physical Description

1-amino-2,4-dibromoanthraquinone is an odorless red powder. (NTP, 1992), Odorless red solid; [CAMEO]
Record name 1-AMINO-2,4-DIBROMOANTHRAQUINONE
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Flash Point

greater than 392 °F (NTP, 1992), Flash point > 200 °C
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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Color/Form

Red needles (from xylene)

CAS No.

81-49-2
Record name 1-AMINO-2,4-DIBROMOANTHRAQUINONE
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Record name 1-Amino-2,4-dibromo-9,10-anthracenedione
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Melting Point

439 °F (NTP, 1992), 221 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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